molecular formula C7H12N2O B13322663 7-Amino-5-azaspiro[3.4]octan-6-one

7-Amino-5-azaspiro[3.4]octan-6-one

Cat. No.: B13322663
M. Wt: 140.18 g/mol
InChI Key: OJMMHRQDBHFQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-5-azaspiro[3.4]octan-6-one is a spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds, like this one, are prized for their three-dimensionality and ability to improve the physicochemical properties of drug candidates, often leading to enhanced potency and selectivity . This compound serves as a versatile synthetic intermediate for constructing novel molecules targeting a range of therapeutic areas. In antibacterial research, five-membered heterocyclic structures are fundamental components of many FDA-approved drugs . The rigid spirocyclic framework of 7-Amino-5-azaspiro[3.4]octan-6-one can be utilized as a bioisostere for flat aromatic systems or as a core structure to develop new agents aimed at combating drug-resistant bacterial strains . Furthermore, spirocyclic motifs have been successfully employed in the structure-guided design of potent inhibitors for viral proteases, such as SARS-CoV-2 3CLpro, demonstrating the broad utility of this structural class in antiviral development . Its application also extends to other fields, including the design of enzyme inhibitors for central nervous system diseases and as modulators for targets like monoacylglycerol lipase (MAGL) and ubiquitin-specific proteases . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Strictly not for human consumption.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

7-amino-5-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C7H12N2O/c8-5-4-7(2-1-3-7)9-6(5)10/h5H,1-4,8H2,(H,9,10)

InChI Key

OJMMHRQDBHFQCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Step 1: Acylation of Raw Material

  • Starting Material: 3-((benzylamino)methyl)oxetane cycloalkane-3-ol (Compound 1)
  • Reagents: Chloroacetyl chloride, a base (triethylamine, pyridine, diisopropylethylamine, or potassium carbonate)
  • Solvent: Dichloromethane or acetonitrile
  • Conditions: Reaction temperature maintained between -10°C and 10°C; dropwise addition of chloroacetyl chloride; reaction duration of 4-48 hours
  • Outcome: Formation of acylated intermediate (Compound 2)

Research Findings:
The reaction proceeds efficiently at low temperatures, with molar ratios of 1:1.1–2 (Compound 1 to chloroacetyl chloride) and 1:1–3 (Compound 1 to base), achieving yields up to 69.4% with purification via column chromatography.

Step 2: Intramolecular Cyclization

  • Reagents: Sodium hydride or other strong bases (e.g., n-butyl lithium)
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Conditions: Temperature controlled at -10°C to 5°C; reaction time of 2–8 hours
  • Outcome: Self-cyclization of Compound 2 to produce a cyclized intermediate (Compound 3)

Research Findings:
The cyclization is facilitated under inert atmosphere, with molar ratios of 1:1–3 (Compound 2 to base). Yields of approximately 69.4% are reported, with reaction monitoring via TLC.

Step 3: Reduction of the Cyclized Intermediate

  • Reagents: Lithium aluminum hydride (LiAlH4)
  • Solvent: Suitable aprotic solvent such as tetrahydrofuran
  • Conditions: Reaction temperature between 10°C and 30°C; duration of 2–24 hours; molar ratio of 1:1–5 (Compound 3 to reducing agent)
  • Outcome: Conversion of Compound 3 to a reduced intermediate (Compound 4)

Research Findings:
The reduction step is optimized at molar ratios around 1.1–2, with yields up to 70%. The reaction is sensitive to temperature, requiring careful control to prevent over-reduction.

Step 4: Catalytic Hydrogenation and Final Product Formation

  • Reagents: Hydrogen gas (H2), catalysts such as palladium on carbon or platinum
  • Conditions: Hydrogen pressure of 20–100 psi; temperature of 20–50°C; reaction time of 8–20 hours
  • Additional: Addition of acetic acid as an activator enhances hydrogenation efficiency
  • Outcome: Removal of the benzyl protecting group, yielding 7-Amino-5-azaspiro[3.4]octan-6-one

Research Findings:
The hydrogenation step is highly controllable, with yields reaching 60%. The process is scalable, with reaction parameters optimized to prevent over-reduction or side reactions.

Alternative Synthetic Routes

Research also suggests alternative pathways, such as using different bases or solvents in the acylation step, which can influence yield and purity. For example, replacing triethylamine with potassium carbonate in acetonitrile has been shown to produce comparable yields with simplified work-up procedures.

Data Summary Table

Step Reagents & Conditions Molar Ratios Reaction Time Yield Notes
1 Compound 1 + Chloroacetyl chloride + Base 1:1.1–2 (chloride), 1:1–3 (base) 4–48 hrs 69.4% Purified via chromatography
2 Compound 2 + NaH 1:1 2–8 hrs 69.4% Inert atmosphere, low temp
3 Compound 3 + LiAlH4 1:1–5 2–24 hrs ~70% Controlled temperature
4 Hydrogenation (H2 + catalyst) N/A 8–20 hrs 60% Acetic acid as activator

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-azaspiro[34]octan-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions of 7-Amino-5-azaspiro[3.4]octan-6-one include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve the desired outcome .

Major Products

The major products formed from the reactions of 7-Amino-5-azaspiro[3.4]octan-6-one depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the spirocyclic framework .

Mechanism of Action

The mechanism of action of 7-Amino-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs of 7-Amino-5-azaspiro[3.4]octan-6-one, highlighting variations in substituents, molecular formulas, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight CAS Number Purity (%) Key Features References
5-Oxa-2,7-diazaspiro[3.4]octan-6-one C₅H₈N₂O₂ 128.13 1446355-49-2 N/A Dual nitrogen substituents
5-Oxa-7-azaspiro[3.4]octan-6-one C₆H₉NO₂ 127.14 27784-33-4 ≥97% Single oxygen substitution
7-Oxa-5-azaspiro[3.4]octan-6-one C₆H₉NO₂ 127.14 1491642-09-1 N/A Oxygen at 7-position
5-Azaspiro[3.4]octan-6-one C₇H₁₁NO 125.17 84565-28-6 98% No oxygen substituents

Key Observations :

  • Substituent Effects: The replacement of oxygen (oxa) with amino groups alters polarity and hydrogen-bonding capacity, impacting solubility and reactivity. For example, 5-Oxa-7-azaspiro[3.4]octan-6-one (C₆H₉NO₂) has a higher molecular weight than 5-Azaspiro[3.4]octan-6-one (C₇H₁₁NO) due to oxygen inclusion .
  • Purity and Availability : 5-Azaspiro[3.4]octan-6-one is commercially available at 98% purity (Acmec), while 5-Oxa-2,7-diazaspiro derivatives are offered by CymitQuimica with variable pricing tiers (e.g., 25 mg for €109) .
Pricing and Suppliers:
  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one : Priced at €1,038 per gram (CymitQuimica), reflecting its complex synthesis involving dual nitrogen substituents .
  • 5-Azaspiro[3.4]octan-6-one: Available from Shanghai Yuanye Bio-Technology at ¥524 per 100 mg, indicating moderate demand in pharmaceutical research .

Biological Activity

7-Amino-5-azaspiro[3.4]octan-6-one is a heterocyclic compound characterized by its spirocyclic structure, which includes an amino group that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in neuropharmacology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of 7-Amino-5-azaspiro[3.4]octan-6-one is C8H12N2OC_8H_{12}N_2O. Its unique spirocyclic structure allows for diverse interactions with biological targets, making it a candidate for therapeutic exploration. The presence of the amino group is significant as it contributes to the compound's reactivity and biological interactions.

Neuroactive Properties

Preliminary studies suggest that 7-Amino-5-azaspiro[3.4]octan-6-one may exhibit neuroactive properties , potentially influencing neurotransmitter systems. Compounds within this class have been investigated for their effects on central nervous system disorders, highlighting their therapeutic potential in treating conditions such as anxiety and depression.

Anti-inflammatory Effects

Research indicates that 7-Amino-5-azaspiro[3.4]octan-6-one possesses anti-inflammatory properties . This has been attributed to its ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

The exact mechanism through which 7-Amino-5-azaspiro[3.4]octan-6-one exerts its biological effects is still under investigation. However, initial findings suggest that it may act as an electrophilic agent, selectively interacting with nucleophiles such as nitrogen and sulfur, which could play a role in its therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-Amino-5-azaspiro[3.4]octan-6-one, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
5-Oxa-2-azaspiro[3.4]octan-6-oneSimilar spirocyclic structureDifferent functional groups
6-Oxa-2-azaspiro[3.5]nonaneVariations in ring sizePotential differences in reactivity
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-oneContains an amino groupNotable for its anti-inflammatory properties
8-Azaspiro[bicyclo[3.2.1]octane]Bicyclic structureDistinct chemical properties

This table illustrates how the structural variations among these compounds can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the biological activity of 7-Amino-5-azaspiro[3.4]octan-6-one:

  • Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have shown promising results in animal models of anxiety and depression.
  • Anti-inflammatory Research : In vitro studies demonstrated that 7-Amino-5-azaspiro[3.4]octan-6-one significantly reduces pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism for its anti-inflammatory effects.
  • Binding Affinity Studies : Initial binding studies indicate that this compound interacts with various receptors involved in pain and inflammation pathways, supporting its potential use in pain management therapies.

Q & A

What are the optimal synthetic routes for 7-amino-5-azaspiro[3.4]octan-6-one, and how do reaction conditions influence yield?

The synthesis of azaspiro compounds often involves cyclocondensation, ring-closing metathesis, or multi-step functionalization. For example, analogous spiro structures like 7-Methyl-5-oxa-2-azaspiro[3.4]octane are synthesized via cyclization of ketones with amines under acidic or catalytic conditions . Key factors include:

  • Temperature control : Higher temperatures (80–120°C) may accelerate cyclization but risk side reactions.
  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in spiro ring formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Yield optimization requires systematic variation of these parameters and purification via column chromatography or recrystallization .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural validation?

Discrepancies in spectral data often arise from:

  • Conformational flexibility : Spirocyclic systems may exhibit dynamic equilibria, leading to split NMR peaks. Use variable-temperature NMR to probe conformational stability .
  • Impurity artifacts : Trace solvents or byproducts can distort signals. Validate purity via HPLC-MS and elemental analysis .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the proposed structure .

What strategies are recommended for studying the biological activity of 7-amino-5-azaspiro[3.4]octan-6-one?

Focus on targeted assays based on structural analogs:

  • Neurotransmitter receptor binding : Similar spiro compounds (e.g., GABA analogs) show affinity for ionotropic receptors. Use radioligand displacement assays (e.g., [³H]-GABA binding) .
  • Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates.
  • Cellular uptake studies : Label the compound with a fluorescent tag (e.g., BODIPY) to track permeability in neuronal cell lines .

How should researchers address stability issues during storage and handling?

Stability challenges include:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Hydrolysis risk : Avoid aqueous buffers unless stability is confirmed via accelerated aging tests (40°C/75% RH for 14 days).
  • Thermal decomposition : Monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

What advanced methods are used to analyze structure-activity relationships (SAR) in azaspiro compounds?

  • Enantioselective synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers and compare bioactivity .
  • Molecular docking : Model interactions with target proteins (e.g., GABA transaminase) using software like AutoDock Vina. Validate with mutagenesis studies .
  • Pharmacophore mapping : Identify critical functional groups (e.g., amino and carbonyl moieties) using 3D-QSAR models .

How can researchers mitigate batch-to-batch variability in spirocyclic compound synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., stoichiometry, mixing rate) .
  • Crystallization control : Seed reactions with pure crystals to ensure consistent polymorph formation .

What are the key considerations for scaling up laboratory synthesis to pilot-scale production?

  • Solvent selection : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Heat management : Optimize cooling/heating rates to prevent exothermic runaway reactions.
  • Purification scalability : Transition from column chromatography to continuous chromatography or crystallization .

How do substituents on the spiro ring influence physicochemical properties?

  • LogP modulation : Electron-withdrawing groups (e.g., -NO₂) increase hydrophilicity, while alkyl chains enhance lipophilicity.
  • pKa shifts : The amino group’s basicity (pKa ~8–10) affects solubility and ionization in physiological buffers.
  • Ring strain : Smaller spiro rings (e.g., [3.4] vs. [4.5]) increase reactivity but reduce conformational stability .

What analytical techniques are critical for impurity profiling?

  • LC-HRMS : Identify low-abundance impurities (≥0.1%) with high-resolution mass accuracy.
  • NMR relaxation experiments : Detect trace conformers or rotamers via T₁/T₂ measurements.
  • X-ray crystallography : Resolve ambiguous stereochemistry in the parent compound or byproducts .

How can computational chemistry guide the design of novel azaspiro derivatives?

  • Retrosynthetic planning : Use AI-based tools (e.g., Chematica) to propose feasible synthetic routes.
  • ADMET prediction : Forecast absorption, toxicity, and metabolic clearance using platforms like ADMET Predictor™.
  • Reactivity descriptors : Calculate Fukui indices to predict regioselectivity in electrophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.